molecular formula C19H18N2O2 B044503 1-Benzhydrylazetidin-3-yl 2-cyanoacetate CAS No. 116574-14-2

1-Benzhydrylazetidin-3-yl 2-cyanoacetate

Cat. No. B044503
M. Wt: 306.4 g/mol
InChI Key: KSZGPBFUBSHVTO-UHFFFAOYSA-N
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Patent
US04772596

Procedure details

4.25 g (0.05 mole) of cyanoacetic acid and 11.95 g (0.05 mole) of 1-benzhydryl-3-hydroxyazetidine were dissolved in 400 ml of tetrahydrofuran. 12.38 g (0.06 mole) of 1,3-dicyclohexylcarbodiimide were then added to the solution, whilst stirring, after which the mixture was stirred at 55° C. for 11 hours. At the end of this time, the mixture was cooled, precipitated crystals were removed and the solvent was removed by distillation under reduced pressure. The residue was dissolved in ethyl acetate and the resulting solution was washed with water and then dried over anhydrous sodium sulfate.
Quantity
4.25 g
Type
reactant
Reaction Step One
Quantity
11.95 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
12.38 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]([OH:6])=[O:5])#[N:2].[CH:7]([N:20]1[CH2:23][CH:22](O)[CH2:21]1)([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.C1(N=C=NC2CCCCC2)CCCCC1>O1CCCC1>[C:1]([CH2:3][C:4]([O:6][CH:22]1[CH2:23][N:20]([CH:7]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH2:21]1)=[O:5])#[N:2]

Inputs

Step One
Name
Quantity
4.25 g
Type
reactant
Smiles
C(#N)CC(=O)O
Name
Quantity
11.95 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CC(C1)O
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
12.38 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1

Conditions

Stirring
Type
CUSTOM
Details
whilst stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
after which the mixture was stirred at 55° C. for 11 hours
Duration
11 h
TEMPERATURE
Type
TEMPERATURE
Details
At the end of this time, the mixture was cooled
CUSTOM
Type
CUSTOM
Details
precipitated crystals
CUSTOM
Type
CUSTOM
Details
were removed
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
the resulting solution was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate

Outcomes

Product
Name
Type
Smiles
C(#N)CC(=O)OC1CN(C1)C(C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.